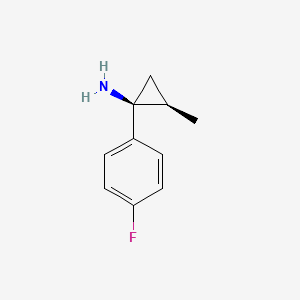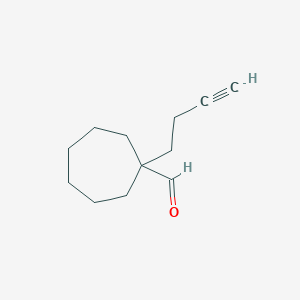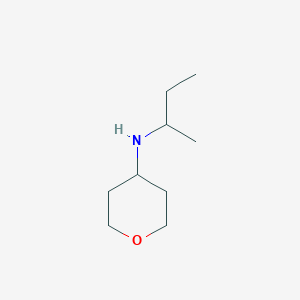
N-(butan-2-yl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)oxan-4-amine is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) and an amine group attached to a butan-2-yl substituent. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)oxan-4-amine can be achieved through several methods. One common approach involves the reaction of butan-2-amine with oxan-4-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N-(butan-2-yl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butylamine: A primary amine with a similar structure but lacking the oxane ring.
Oxetane: A compound with a four-membered ring containing one oxygen atom, differing in ring size and reactivity.
N-methylbutan-2-amine: Similar in structure but with a methyl group instead of the oxane ring.
Uniqueness
N-(butan-2-yl)oxan-4-amine is unique due to the presence of both an oxane ring and an amine group, which imparts distinct chemical properties and reactivity. This combination makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-butan-2-yloxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-3-8(2)10-9-4-6-11-7-5-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
WYFOKGQDUCNMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-1-methyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13252512.png)
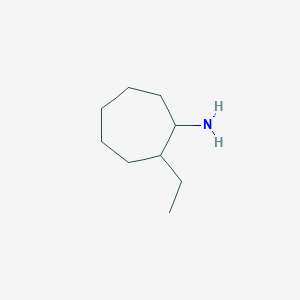
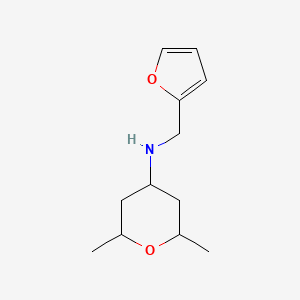
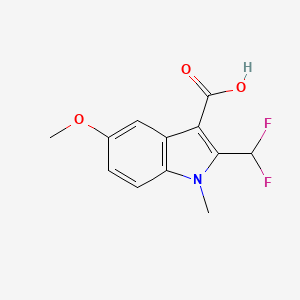
![1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one](/img/structure/B13252539.png)
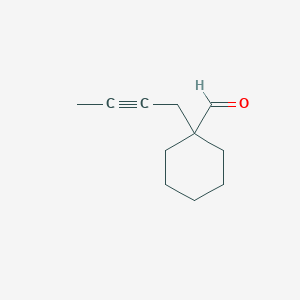
![4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B13252563.png)
![5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione](/img/structure/B13252566.png)
![4-Methyl-2-[(pentylamino)methyl]phenol](/img/structure/B13252569.png)
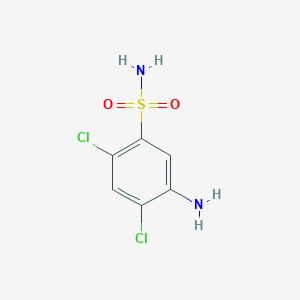
![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13252599.png)
